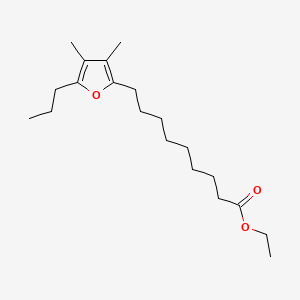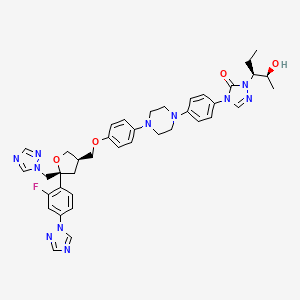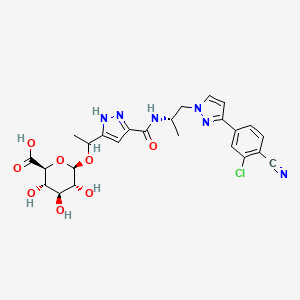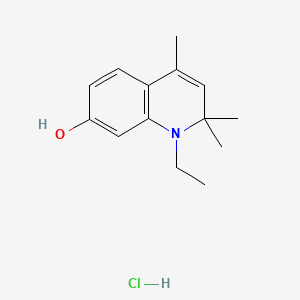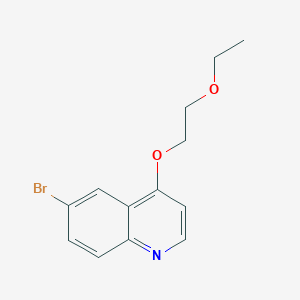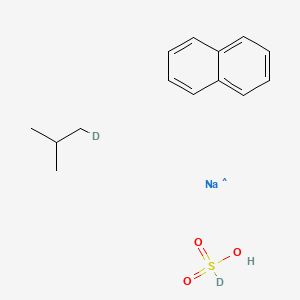
t-Butyldimethylsilyl Tylosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
t-Butyldimethylsilyl Tylosin: is an intermediate used in the synthesis of Tylosin-d3, which is a labeled form of Tylosin. Tylosin is a macrolide antibiotic isolated from a strain of Streptomycetes fradiae found in soil from Thailand. This compound is significant in the field of organic chemistry and pharmaceuticals due to its role in the synthesis of antibiotics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of t-Butyldimethylsilyl Tylosin involves the protection of hydroxyl groups in Tylosin using t-Butyldimethylsilyl chloride. The reaction typically occurs in the presence of a base such as imidazole or pyridine, which facilitates the formation of t-Butyldimethylsilyl ethers .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .
Chemical Reactions Analysis
Types of Reactions: t-Butyldimethylsilyl Tylosin undergoes several types of chemical reactions, including:
Substitution Reactions: The t-Butyldimethylsilyl group can be substituted with other protecting groups or functional groups.
Hydrolysis: The silyl ether can be hydrolyzed to regenerate the hydroxyl group in the presence of acids or bases.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used to remove the t-Butyldimethylsilyl group.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the silyl ether.
Major Products Formed:
Substitution Reactions: The major products are the deprotected hydroxyl compounds.
Hydrolysis: The major product is the original hydroxyl compound.
Scientific Research Applications
Chemistry: t-Butyldimethylsilyl Tylosin is used as a protecting group in organic synthesis to protect hydroxyl groups during multi-step synthesis .
Biology and Medicine: In the field of biology and medicine, this compound is used in the synthesis of labeled antibiotics for research purposes. It helps in studying the pharmacokinetics and pharmacodynamics of antibiotics .
Industry: In the pharmaceutical industry, this compound is used in the large-scale synthesis of antibiotics. It ensures the stability of intermediates during the synthesis process.
Mechanism of Action
The mechanism of action of t-Butyldimethylsilyl Tylosin involves the protection of hydroxyl groups in Tylosin. The t-Butyldimethylsilyl group forms a stable silyl ether with the hydroxyl group, preventing it from participating in unwanted side reactions. This protection is crucial during multi-step synthesis to ensure the integrity of the molecule .
Comparison with Similar Compounds
Trimethylsilyl Chloride: Another silylating agent used for protecting hydroxyl groups.
Triisopropylsilyl Chloride: Used for similar purposes but provides different steric hindrance.
Uniqueness: t-Butyldimethylsilyl Tylosin is unique due to its specific use in the synthesis of labeled antibiotics. Its bulky t-Butyldimethylsilyl group provides steric protection, making it more stable under various reaction conditions compared to other silylating agents .
Properties
Molecular Formula |
C52H91NO17Si |
|---|---|
Molecular Weight |
1030.4 g/mol |
IUPAC Name |
2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-15-[[(2R,3R,4S,5R,6R)-5-[tert-butyl(dimethyl)silyl]oxy-3,4-dimethoxy-6-methyloxan-2-yl]oxymethyl]-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde |
InChI |
InChI=1S/C52H91NO17Si/c1-18-38-35(27-63-50-47(62-15)46(61-14)45(32(6)66-50)70-71(16,17)51(8,9)10)23-28(2)19-20-36(55)29(3)24-34(21-22-54)43(30(4)37(56)25-39(57)67-38)69-49-42(58)41(53(12)13)44(31(5)65-49)68-40-26-52(11,60)48(59)33(7)64-40/h19-20,22-23,29-35,37-38,40-50,56,58-60H,18,21,24-27H2,1-17H3/b20-19+,28-23+/t29-,30+,31-,32-,33+,34+,35-,37-,38-,40+,41-,42-,43-,44-,45-,46-,47-,48+,49+,50-,52-/m1/s1 |
InChI Key |
MWLOMMCRCQYUGF-XZAWMORCSA-N |
Isomeric SMILES |
CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O[Si](C)(C)C(C)(C)C)OC)OC |
Canonical SMILES |
CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O[Si](C)(C)C(C)(C)C)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


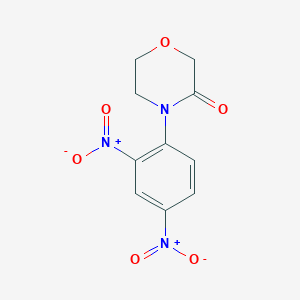
![benzyl 2-(benzhydrylideneamino)-3-[(2R,5S)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2S,5S)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypropanoate](/img/structure/B13855914.png)
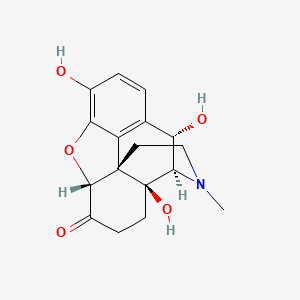
![1,2,3,4,7,7-Hexachloro-5-(tetrabromophenyl)bicyclo[2.2.1]hept-2-ene; 5-(Tetrabromophenyl)-1,2,3,4,7,7-hexachloro-2-norbornene; Hexachlorocyclopentadiene-tetrabromostyrene Adduct](/img/structure/B13855921.png)

